molecular formula C14H16N2O3 B14077912 1-Amino-3-(4-methoxybenzyl)-3-azabicyclo[3.1.1]heptane-2,4-dione

1-Amino-3-(4-methoxybenzyl)-3-azabicyclo[3.1.1]heptane-2,4-dione

Cat. No.: B14077912
M. Wt: 260.29 g/mol
InChI Key: LMMYTOSGDPZDBQ-UHFFFAOYSA-N
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Description

1-Amino-3-(4-methoxybenzyl)-3-azabicyclo[311]heptane-2,4-dione is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(4-methoxybenzyl)-3-azabicyclo[3.1.1]heptane-2,4-dione typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(4-methoxybenzyl)-3-azabicyclo[3.1.1]heptane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

1-Amino-3-(4-methoxybenzyl)-3-azabicyclo[3.1.1]heptane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Amino-3-(4-methoxybenzyl)-3-azabicyclo[3.1.1]heptane-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-3-(4-methoxybenzyl)-3-azabicyclo[3.1.1]heptane-2,4-dione is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

1-amino-3-[(4-methoxyphenyl)methyl]-3-azabicyclo[3.1.1]heptane-2,4-dione

InChI

InChI=1S/C14H16N2O3/c1-19-11-4-2-9(3-5-11)8-16-12(17)10-6-14(15,7-10)13(16)18/h2-5,10H,6-8,15H2,1H3

InChI Key

LMMYTOSGDPZDBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3CC(C3)(C2=O)N

Origin of Product

United States

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